A Technical Guide to the Physicochemical Properties and Applications of Tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate
A Technical Guide to the Physicochemical Properties and Applications of Tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate
Executive Summary
This technical guide provides an in-depth analysis of Tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate, a novel heterocyclic building block gaining significant traction in medicinal chemistry and drug discovery. The molecule's unique architecture, featuring a strained spirocyclic junction between an oxirane and a Boc-protected azetidine ring, imparts a distinct three-dimensional character that is highly sought after for exploring new chemical space. We will dissect its core physicochemical properties, propose a representative synthetic strategy, and explore its primary applications as a versatile scaffold. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound's unique attributes to design next-generation therapeutics, particularly as a bioisostere for traditional ring systems and as a component in advanced modalities like protein degraders.
Molecular Structure and Identifiers
The foundational identity of any chemical entity begins with its structure and recognized identifiers. Tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate is a spiro-heterocycle, meaning two rings share a single common atom. This structural feature locks the molecule into a rigid conformation, a desirable trait in drug design for reducing entropic loss upon binding to a target.
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IUPAC Name: tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate[1]
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Common Synonyms: 5-Boc-1-oxa-5-azaspiro[2.3]hexane[1]
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Chemical Structure:
Core Physicochemical Properties
The utility of a building block in drug discovery is fundamentally governed by its physicochemical properties. These parameters influence solubility, permeability, metabolic stability, and ultimately, the pharmacokinetic profile of a parent drug molecule.
Quantitative Data Summary
The following table summarizes key computed physicochemical properties, which provide a quantitative basis for understanding the molecule's behavior. The low XLogP3 value suggests good hydrophilicity, while the Topological Polar Surface Area (TPSA) is well within the range for good oral bioavailability according to Lipinski's Rule of Five.
| Property | Value | Data Source |
| Molecular Weight | 185.22 g/mol | PubChem[1] |
| XLogP3 (Lipophilicity) | 0.4 | PubChem[1] |
| Topological Polar Surface Area (TPSA) | 42.1 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Exact Mass | 185.1052 g/mol | PubChem[1] |
| Heavy Atom Count | 13 | PubChem[1] |
Qualitative Properties and Handling
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Solubility: With a calculated logP of 0.4, the compound is predicted to have a favorable balance of hydrophilicity and lipophilicity, suggesting solubility in a range of common organic solvents like dichloromethane, ethyl acetate, and methanol, as well as moderate aqueous solubility.
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Stability and Storage: The presence of a strained oxirane ring implies potential reactivity towards strong nucleophiles or acids. Therefore, the compound should be handled under anhydrous conditions and stored away from strong acids or bases. Commercial suppliers recommend storing the compound sealed, in a dry environment at room temperature.[3] The tert-butoxycarbonyl (Boc) protecting group is stable under neutral and basic conditions but is readily cleaved by strong acids (e.g., trifluoroacetic acid), a common deprotection strategy in organic synthesis.
Synthesis and Characterization
The construction of strained spirocyclic systems presents unique synthetic challenges. The strategy must efficiently build the high-energy four-membered rings around a central quaternary carbon.
Rationale for Synthetic Strategy
A logical and field-proven approach to synthesizing spiro[2.3] systems involves the intramolecular cyclization of a suitably functionalized precursor. A strain-release driven spirocyclization is a modern and effective strategy for forming such motifs.[5] For the title compound, a plausible retrosynthesis originates from N-Boc-3-azetidinone, a commercially available starting material. The key steps involve introducing a two-carbon unit that can be converted into the oxirane ring.
Representative Synthetic Protocol
The following protocol is a representative, logical pathway for the synthesis of this class of compounds.
Step 1: Olefination of N-Boc-3-azetidinone The ketone of N-Boc-3-azetidinone is converted to an exocyclic methylene group. The Wittig reaction is a classic and reliable choice for this transformation.
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To a stirred suspension of methyltriphenylphosphonium bromide in anhydrous THF at 0 °C under an inert atmosphere (N₂ or Ar), add a strong base such as n-butyllithium or potassium tert-butoxide dropwise.
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Allow the resulting yellow-orange ylide solution to stir for 1 hour at 0 °C.
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Add a solution of N-Boc-3-azetidinone in anhydrous THF dropwise.
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Allow the reaction to warm to room temperature and stir overnight.
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Quench the reaction with saturated aqueous NH₄Cl and extract the product with ethyl acetate. The crude product, N-Boc-3-methyleneazetidine, is purified by column chromatography.
Step 2: Epoxidation of the Alkene The exocyclic double bond is then oxidized to form the desired oxirane ring, completing the spirocycle. Meta-chloroperoxybenzoic acid (m-CPBA) is a standard and effective reagent for this transformation.
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Dissolve the N-Boc-3-methyleneazetidine from the previous step in a chlorinated solvent such as dichloromethane (DCM).
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Cool the solution to 0 °C in an ice bath.
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Add m-CPBA portion-wise, monitoring the reaction by TLC. The peracid is slightly acidic, so including a mild buffer like sodium bicarbonate can prevent potential Boc-deprotection.
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Upon completion, quench the excess peracid with a reducing agent (e.g., aqueous sodium thiosulfate solution).
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Wash the organic layer sequentially with aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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The final product, Tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate, is purified by flash column chromatography.
Caption: A representative two-step synthetic workflow for the target compound.
Spectroscopic Characterization (Expected)
While specific experimental spectra are not widely published, the structure allows for the prediction of key NMR signals:
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¹H NMR: A sharp singlet integrating to 9H around δ 1.4-1.5 ppm for the tert-butyl group. The four protons of the azetidine ring and the two protons of the oxirane ring would appear as distinct multiplets in the δ 2.5-4.5 ppm region.
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¹³C NMR: A signal around δ 80 ppm for the quaternary carbon of the Boc group and a signal around δ 28 ppm for the three methyl carbons. The spirocyclic carbon would be a key quaternary signal, with other carbons of the azetidine and oxirane rings appearing in the range of δ 40-70 ppm.
Applications in Drug Discovery and Medicinal Chemistry
The true value of this building block lies in its application to solve modern challenges in medicinal chemistry. Its rigid, three-dimensional structure is a powerful tool for designing molecules with improved pharmacological properties.
Bioisosterism: A 3D Alternative to Piperidine
Spirocyclic scaffolds are increasingly used as bioisosteres—substituents that retain similar biological activity but possess different physical or chemical properties. The 1-oxa-5-azaspiro[2.3]hexane core can be considered a novel bioisostere of piperidine, one of the most common heterocycles in approved drugs.[6][7]
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Improved Properties: Replacing a flexible piperidine ring with this rigid spirocycle can enhance metabolic stability by blocking sites of metabolism. Furthermore, its greater polarity (TPSA 42.1 Ų) compared to piperidine can improve aqueous solubility and reduce off-target effects related to high lipophilicity.[8]
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Novel Exit Vectors: The spirocyclic structure presents substituent vectors in well-defined three-dimensional space, allowing for more precise interaction with target proteins compared to the chair/boat conformations of piperidine.
Caption: The bioisosteric relationship between piperidine and the spirocyclic core.
A Building Block for Protein Degraders (PROTACs)
The compound is explicitly categorized by chemical suppliers as a "Protein Degrader Building Block".[2] This points to its utility in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that induce the degradation of a target protein. They consist of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. The rigid, compact nature of Tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate makes it an excellent component for constructing these linkers, helping to achieve the optimal orientation and distance between the two ends of the PROTAC molecule.
Conclusion
Tert-butyl 1-oxa-5-azaspiro[2.3]hexane-5-carboxylate is more than just a novel molecule; it is a strategic tool for modern drug discovery. Its well-defined physicochemical properties, characterized by moderate polarity and low lipophilicity, combined with a rigid three-dimensional structure, make it an outstanding building block. Its primary applications as a piperidine bioisostere and as a scaffold for PROTAC linkers position it to address key challenges in medicinal chemistry, including the need for molecules with improved pharmacokinetic profiles and access to novel therapeutic modalities. As the demand for sp³-rich, structurally diverse screening compounds grows, the utility and importance of this spiro-heterocycle are set to increase significantly.
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